![molecular formula C7H13ClN2 B1480428 2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride CAS No. 2098033-24-8](/img/structure/B1480428.png)
2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride
Overview
Description
2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride (2-ACPANHCl) is a novel compound that has recently been synthesized and is being studied for its potential applications in scientific research. It is a highly reactive compound that can be used for various chemical reactions, such as polymerization and condensation reactions. In addition, 2-ACPANHCl has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Pharmacology: Antihelmintic Agents
2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride: has potential applications in pharmacology, particularly as an intermediate in the synthesis of antihelmintic agents . These compounds can act as nematode-specific acetylcholine (ACh) agonists, causing spastic paralysis and rapid expulsion of parasitic worms from the host. This application is significant in the development of treatments for parasitic infections.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its structural similarity to certain amino acids. It could serve as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of new biochemical assays .
Medicinal Chemistry: Drug Synthesis
The compound’s structure, featuring both an amine and a nitrile group, makes it a versatile building block in medicinal chemistry. It can be utilized in the synthesis of a wide range of drugs, including those with cyclopentyl rings, which are often found in molecules with CNS activity .
Organic Synthesis: Building Block for Heterocycles
2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride: is valuable in organic synthesis as a precursor for the construction of nitrogen-containing heterocycles. Its bifunctional nature allows for the creation of complex molecules that are important in pharmaceuticals and agrochemicals .
Analytical Chemistry: Chiral Separations
This compound can be used in analytical chemistry, particularly in chiral separations using High-Performance Liquid Chromatography (HPLC). Its chiral center makes it suitable for studying and developing methods for the enantiomeric separation of pharmaceuticals .
Chemical Engineering: Process Development
In chemical engineering, this compound’s properties could be explored for process optimization, such as improving reaction conditions for the synthesis of related compounds. Its stability and reactivity profile can inform the design of safer and more efficient industrial processes .
properties
IUPAC Name |
2-[(1S,3R)-3-aminocyclopentyl]acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-6-1-2-7(9)5-6;/h6-7H,1-3,5,9H2;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSFXQAGYDHBGU-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cis-3-Aminocyclopentyl)acetonitrile hydrochloride | |
CAS RN |
2098033-24-8 | |
Record name | rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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